molecular formula C10H11N3O2S B2670959 2-(4-methyl-2-(1-methyl-1H-pyrazol-3-yl)thiazol-5-yl)acetic acid CAS No. 1482892-12-5

2-(4-methyl-2-(1-methyl-1H-pyrazol-3-yl)thiazol-5-yl)acetic acid

Cat. No. B2670959
CAS RN: 1482892-12-5
M. Wt: 237.28
InChI Key: MKKGCPNOSUKZFX-UHFFFAOYSA-N
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Description

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . They exhibit various biological activities, high selectivities, and low toxicities, and have received attention for the development of new pesticides in recent years .


Synthesis Analysis

To enhance the potency of certain compounds, derivatives are often synthesized. For instance, to enhance quinclorac potency, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .


Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by various methods such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Chemical Reactions Analysis

The activity of these compounds can depend on the substituent on the phenyl. For example, the activity was found to be: electron-drawing group > neutral group > donor-drawing group .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be quite diverse. For instance, some are solid while others can be liquid or semi-solid .

Scientific Research Applications

Synthesis and Reactivity

  • Regioselective Synthesis : Acetic acid mediates regioselective synthesis of novel 2,4,5-trisubstituted thiazole derivatives through a domino reaction involving thiosemicarbazide, aldehydes/ketones/isatin, and other components (Saroha & Khurana, 2019).

Antimicrobial Activity

  • Antimicrobial Properties : Novel aryl hydrazone pyrazoline-5-ones containing thiazole moiety have demonstrated antimicrobial activity, with certain compounds showing better antibacterial and antifungal activities than others (Reddy et al., 2013).

Germination Inhibition

  • Germination Inhibitory Constituents : 2-(4-methyl-2-(1-methyl-1H-pyrazol-3-yl)thiazol-5-yl)acetic acid, along with other compounds, shows inhibitory effects on the germination of lettuce seeds at specific concentrations (Oh et al., 2002).

Catalytic Performance

  • Catalytic Applications : Certain complexes exhibit excellent catalytic performance in the ammoxidation of alcohol to nitrile and the aerobic oxidation of alcohol to aldehyde in water (Xie et al., 2014).

Luminescent Properties

  • Highly Luminescent Compounds : Pyridylthiazoles, including certain this compound derivatives, are studied for their high luminescence, potential use in metal sensing, and as laser dyes (Grummt et al., 2007).

Chemical Synthesis

  • Novel Synthesis Techniques : Efficient synthesis methods have been developed for derivatives of this compound, demonstrating the versatility of these compounds in chemical synthesis (Hikem-Oukacha et al., 2011).

Cancer Research

  • Anticancer Applications : Novel silver complexes based on derivatives of this compound have shown significant in vitro antitumor activity, particularly against small-cell lung carcinoma cells, with a focus on targeting Thioredoxin (TrxR) (Pellei et al., 2023).

Corrosion Inhibition

  • Corrosion Inhibition : Pyrazoline derivatives, including this compound, are explored as potential corrosion inhibitors for mild steel in acidic media, demonstrating high inhibition efficiency and providing insights into the corrosion inhibition process (Lgaz et al., 2018).

Mechanism of Action

The exact mechanism of action can vary depending on the specific compound and its application. For instance, some pyrazole-containing agriculture chemicals, like Fipronil, act as inhibitors of GABA–chloride ion channels .

Safety and Hazards

The safety and hazards associated with these compounds can also vary. For instance, some compounds have been found to have excellent inhibition effects on certain types of grass in greenhouse experiments .

Future Directions

Given the diverse structures and activities of pyrazole-containing compounds, they continue to be an area of active research for the development of new pesticides and other applications .

properties

IUPAC Name

2-[4-methyl-2-(1-methylpyrazol-3-yl)-1,3-thiazol-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-6-8(5-9(14)15)16-10(11-6)7-3-4-13(2)12-7/h3-4H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKGCPNOSUKZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=NN(C=C2)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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